molecular formula C20H26O B14733966 1,1'-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) CAS No. 4709-84-6

1,1'-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene)

Cat. No.: B14733966
CAS No.: 4709-84-6
M. Wt: 282.4 g/mol
InChI Key: FLFUQZJNWFHJCT-UHFFFAOYSA-N
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Description

1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) is an organic compound characterized by the presence of two 2,4,6-trimethylbenzene groups connected by an oxydimethanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) can be synthesized through a multi-step process involving the following key steps:

    Formation of the Oxydimethanediyl Bridge: The synthesis begins with the formation of the oxydimethanediyl bridge. This can be achieved by reacting formaldehyde with a suitable phenol derivative under acidic conditions to form a methylene-bridged intermediate.

    Attachment of 2,4,6-Trimethylbenzene Groups: The intermediate is then reacted with 2,4,6-trimethylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) involves scaling up the laboratory synthesis process. Key considerations include:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) has several scientific research applications, including:

    Materials Science: Used as a building block for the synthesis of advanced materials, such as polymers and resins.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) depends on its specific application

    Electrophilic and Nucleophilic Interactions: The benzene rings can participate in electrophilic and nucleophilic substitution reactions.

    Hydrogen Bonding: The oxydimethanediyl bridge can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Oxydimethanediyl)bis(4-methylbenzene): Similar structure but with fewer methyl groups on the benzene rings.

    1,1’-(Oxydimethanediyl)bis(2,4-dimethylbenzene): Similar structure with different methyl group positions.

Uniqueness

1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) is unique due to the presence of three methyl groups on each benzene ring, which can influence its reactivity and physical properties

Properties

CAS No.

4709-84-6

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

IUPAC Name

1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methoxymethyl]benzene

InChI

InChI=1S/C20H26O/c1-13-7-15(3)19(16(4)8-13)11-21-12-20-17(5)9-14(2)10-18(20)6/h7-10H,11-12H2,1-6H3

InChI Key

FLFUQZJNWFHJCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)COCC2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

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